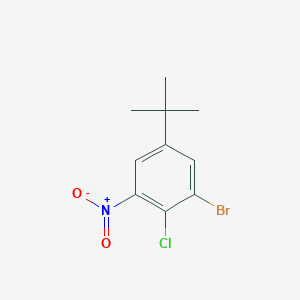

3-Bromo-4-chloro-5-nitro-tert-butylbenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-5-tert-butyl-2-chloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRCWCUQNMOMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Highly Substituted Benzene Derivatives in Contemporary Chemical Research

Significance of Poly-substituted Arenes in Advanced Chemical Synthesis

Polysubstituted arenes are fundamental building blocks in organic chemistry, offering a scaffold for creating complex molecular architectures with tailored electronic and steric properties. The specific arrangement of different substituents on the aromatic ring allows for fine-tuning of a molecule's reactivity, solubility, and biological activity. This level of control is crucial in the rational design of new drugs, where precise interactions with biological targets are required. In materials science, the properties of polymers, dyes, and liquid crystals are heavily dependent on the substitution pattern of their aromatic components.

Synthetic Methodologies for 3 Bromo 4 Chloro 5 Nitro Tert Butylbenzene

Retrosynthetic Analysis and Strategic Design

Retrosynthetic analysis is a powerful tool for devising a synthetic route by mentally working backward from the target molecule to simpler, commercially available starting materials. fiveable.me The key to synthesizing a polysubstituted benzene (B151609) derivative lies in the order of substituent introduction, as the existing groups on the ring dictate the position of subsequent substitutions. libretexts.org

Identification of Precursor Molecules for Sequential Functionalization

In the retrosynthetic analysis of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene, the final synthetic step is logically the introduction of the nitro group via nitration. This is because Friedel-Crafts reactions, such as the introduction of the tert-butyl group, are generally ineffective on strongly deactivated rings, such as those bearing a nitro group. libretexts.org Therefore, the immediate precursor to the target molecule would be 3-Bromo-4-chloro-tert-butylbenzene .

Working further backward, the synthesis of 3-Bromo-4-chloro-tert-butylbenzene can be envisioned from a simpler precursor. The tert-butyl group is an ortho-para director. To achieve the desired 1-bromo-2-chloro-4-tert-butyl arrangement (which becomes this compound after nitration), a plausible precursor is 4-chloro-tert-butylbenzene . Bromination of this compound would likely lead to the desired isomer due to the directing effects of the existing substituents. An alternative precursor could be 3-bromo-tert-butylbenzene , which upon chlorination could also yield the desired intermediate. The choice between these pathways would depend on the availability of starting materials and the regioselectivity of the halogenation reactions.

The synthesis of 4-chloro-tert-butylbenzene can be achieved through the Friedel-Crafts alkylation of chlorobenzene (B131634) with tert-butyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). google.com

Considerations for Order of Substituent Introduction

The order in which the substituents are introduced is critical to the successful synthesis of this compound. The tert-butyl group is an activating group and an ortho-para director. stackexchange.com Both chlorine and bromine are deactivating yet ortho-para directing. libretexts.org The nitro group is a strong deactivating group and a meta director. chemistrysteps.com

A plausible synthetic sequence is as follows:

Friedel-Crafts Alkylation: The first step would be the introduction of the tert-butyl group onto a benzene ring, or more strategically, onto a pre-halogenated benzene to simplify purification. Starting with chlorobenzene and performing a Friedel-Crafts alkylation with tert-butyl chloride would yield 4-chloro-tert-butylbenzene as the major product due to steric hindrance at the ortho position. google.com

Halogenation (Bromination): The next step would be the bromination of 4-chloro-tert-butylbenzene. The tert-butyl group is a stronger activating group than the deactivating chloro group, and both are ortho-para directors. Therefore, the incoming bromine electrophile would be directed to the positions ortho and para to the tert-butyl group. The position ortho to the tert-butyl group and meta to the chloro group is the most likely site for substitution, yielding 3-bromo-4-chloro-tert-butylbenzene.

Nitration: The final step is the nitration of 3-bromo-4-chloro-tert-butylbenzene. The existing substituents (tert-butyl, bromo, and chloro) will direct the incoming nitro group. The tert-butyl group directs ortho-para, while the bromo and chloro groups also direct ortho-para. The position between the bromo and tert-butyl groups is sterically hindered. The most electronically favorable and sterically accessible position for the nitro group would be meta to the chloro and bromo groups and ortho to the tert-butyl group, resulting in the desired this compound.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is the cornerstone of synthesizing substituted benzene derivatives. The introduction of the nitro group in the final step is a classic example of this reaction type.

Nitration Strategies for Introducing the Nitro Group

The introduction of the nitro group onto the 3-bromo-4-chloro-tert-butylbenzene precursor is achieved through nitration. Given that the ring is substituted with two deactivating halogen atoms, the reaction conditions need to be carefully controlled.

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comsavemyexams.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

For a deactivated substrate like 3-bromo-4-chloro-tert-butylbenzene, the reaction may require more forcing conditions than the nitration of benzene itself. This could involve using fuming nitric acid or increasing the reaction temperature. chemistrysteps.com However, care must be taken to avoid over-nitration or side reactions. The reaction is typically refluxed at a controlled temperature to ensure the desired mononitration occurs. savemyexams.com

Interactive Data Table: Nitration Conditions

| Reagent/Condition | Purpose | Typical Range |

| Nitrating Agent | Source of the nitro group | Concentrated HNO₃ |

| Catalyst | Generates the nitronium ion (NO₂⁺) | Concentrated H₂SO₄ |

| Temperature | Controls the reaction rate | 25 - 60 °C (may be higher for deactivated rings) |

| Reaction Time | To ensure completion of the reaction | Varies depending on substrate and conditions |

The tert-butyl group is a bulky alkyl group that acts as an ortho-para director in electrophilic aromatic substitution reactions. stackexchange.com Its directing influence is primarily due to its electron-donating inductive effect, which stabilizes the carbocation intermediate formed during the attack of the electrophile at the ortho and para positions.

However, the steric hindrance caused by the bulky tert-butyl group significantly influences the ratio of ortho to para products. msu.edu In the nitration of tert-butylbenzene (B1681246), the para product is heavily favored over the ortho product. stackexchange.comlibretexts.org

Interactive Data Table: Product Ratios in the Nitration of tert-Butylbenzene stackexchange.comlibretexts.org

| Isomer | Percentage |

| ortho-nitro-tert-butylbenzene | 12% |

| meta-nitro-tert-butylbenzene | 8.5% |

| para-nitro-tert-butylbenzene | 79.5% |

In the case of 3-bromo-4-chloro-tert-butylbenzene, the directing effects of the bromo and chloro substituents must also be considered. Both are ortho-para directors, but they are deactivating. The cumulative effect of all three substituents, along with steric considerations, will determine the final position of the nitro group. The most probable outcome is the nitration at the position that is ortho to the activating tert-butyl group and meta to the deactivating bromo and chloro groups, leading to the formation of this compound.

Halogenation Protocols for Bromine and Chlorine Incorporation

The introduction of bromine and chlorine onto the tert-butylbenzene framework is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution reactions. libretexts.org

The synthesis of this compound likely involves a multi-step process starting from a simpler tert-butylbenzene derivative. A plausible synthetic route would involve the sequential introduction of the nitro, bromo, and chloro groups. The order of these steps is crucial for controlling the final substitution pattern.

Given the directing effects of the substituents, a common strategy involves nitration, followed by halogenation. The tert-butyl group is an ortho, para-director. However, due to significant steric hindrance from the bulky tert-butyl group, substitution at the ortho positions is disfavored, leading primarily to para-substitution. ucalgary.cavarsitytutors.com Therefore, nitration of tert-butylbenzene would yield predominantly 1-tert-butyl-4-nitrobenzene (B34581).

Subsequent halogenation steps would then be directed by the existing substituents. The nitro group is a meta-director and a strong deactivator, while the tert-butyl group is an ortho, para-director. ucalgary.capressbooks.pub In the case of 1-tert-butyl-4-nitrobenzene, the positions ortho to the tert-butyl group (and meta to the nitro group) are the most likely sites for electrophilic attack.

A potential synthetic sequence could be:

Nitration of tert-butylbenzene to form 1-tert-butyl-4-nitrobenzene.

Bromination of 1-tert-butyl-4-nitrobenzene. The bromine would be directed to one of the positions ortho to the tert-butyl group and meta to the nitro group.

Chlorination of the resulting bromo-nitro-tert-butylbenzene derivative to introduce the chlorine atom at the remaining activated position.

Electrophilic halogenation of aromatic rings, especially those deactivated by nitro groups, requires the use of a catalyst to enhance the electrophilicity of the halogen. chemistrysteps.comnumberanalytics.com Lewis acids are commonly employed for this purpose. numberanalytics.comquora.com

For bromination, iron(III) bromide (FeBr₃) is a typical catalyst. libretexts.orgchemguide.co.uk It polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the aromatic ring. chemistrysteps.com Similarly, for chlorination, iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are effective catalysts. libretexts.orgnumberanalytics.comchemguide.co.uk The choice of catalyst can sometimes influence the selectivity and rate of the reaction.

| Halogenation Reaction | Typical Lewis Acid Catalyst |

| Bromination | Iron(III) bromide (FeBr₃) |

| Chlorination | Iron(III) chloride (FeCl₃), Aluminum chloride (AlCl₃) |

These catalysts function by accepting a pair of electrons from the halogen molecule, thereby weakening the halogen-halogen bond and creating a highly electrophilic species. quora.com

The regiochemical outcome of the halogenation steps is dictated by the directing effects of the substituents already present on the benzene ring.

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. ucalgary.capressbooks.pub It withdraws electron density from the ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Halogen Substituents (-Br, -Cl): Halogens are also deactivating groups due to their inductive electron-withdrawing effect. pressbooks.pubsaskoer.ca However, they are ortho, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. masterorganicchemistry.com

In a polysubstituted benzene ring, the directing effects of all substituents must be considered. When an activating group (like the tert-butyl group) and a deactivating group (like the nitro group) are present, the position of the incoming electrophile is generally controlled by the activating group. libretexts.orglibretexts.org In the case of 1-tert-butyl-4-nitrobenzene, the tert-butyl group directs incoming electrophiles to the positions ortho to it, which are also meta to the nitro group. This alignment of directing effects leads to a high degree of regioselectivity.

Mitigation of Steric Hindrance from the tert-Butyl Moiety in Electrophilic Substitution

The tert-butyl group is one of the bulkiest substituents commonly encountered in organic synthesis. numberanalytics.com This steric bulk significantly hinders electrophilic attack at the positions ortho to it. ucalgary.cavarsitytutors.com While the tert-butyl group is electronically an ortho, para-director, the para position is overwhelmingly favored due to steric hindrance at the ortho positions. varsitytutors.com

In the synthesis of this compound, the substitution pattern requires reaction at positions that are ortho to the tert-butyl group. While challenging, this can be achieved. The deactivation of the para position by the nitro group in the 1-tert-butyl-4-nitrobenzene intermediate forces the halogenation to occur at the less sterically hindered, but still somewhat encumbered, ortho positions.

Strategies to mitigate steric hindrance can include the use of more reactive electrophiles or harsher reaction conditions, although this can sometimes lead to a decrease in selectivity. The choice of Lewis acid catalyst can also play a role in overcoming the steric barrier.

Alternative Synthetic Routes and Advanced Techniques

While classical electrophilic aromatic substitution provides a direct route to polysubstituted benzenes, alternative and more advanced methods offer greater control and efficiency.

Recent advancements in organic synthesis have led to the development of "programmed" or sequential synthetic strategies that allow for the precise installation of multiple different substituents onto a benzene ring. phys.orginnovations-report.comnagoya-u.ac.jpsciencedaily.com These methods often rely on a series of controlled cross-coupling reactions or directed ortho-metalation strategies to build up the desired substitution pattern in a stepwise and predictable manner.

While a specific programmed synthesis for this compound may not be documented, the principles of these advanced methodologies could be applied. For instance, a starting material with a directing group could be used to introduce substituents sequentially at specific positions, with the directing group being removed or transformed at a later stage. These techniques offer the potential for higher yields and fewer isomeric byproducts compared to traditional electrophilic substitution approaches. phys.orginnovations-report.comnagoya-u.ac.jpsciencedaily.com The development of such a route would be a significant contribution to the synthesis of highly substituted aromatic compounds.

Cyclotrimerization and Annulation Reactions for Highly Substituted Arenes

The construction of the benzene ring itself, rather than substitution upon a pre-existing one, offers a powerful approach to complex aromatic structures. Cyclotrimerization and annulation reactions are prominent methods in this category, building the arene core with the desired substitution pattern already incorporated from simpler, non-aromatic precursors.

Cyclotrimerization Reactions: The [2+2+2] cyclotrimerization of alkynes is a well-established, atom-economical method for synthesizing benzene derivatives. nih.gov This process, often catalyzed by transition metals such as titanium, cobalt, or rhodium, involves the coupling of three alkyne molecules to form a six-membered ring. acs.org By using a mix of different, appropriately substituted alkynes, a range of polysubstituted benzenes can be accessed. However, a major challenge lies in controlling the regioselectivity when multiple different alkynes are used, which can lead to a mixture of isomers. nih.gov For a target like this compound, this would necessitate the challenging trimerization of three distinct and complex alkynes, making regiocontrol a critical obstacle.

Annulation Reactions: Annulation strategies construct the aromatic ring by fusing a new ring onto an existing structure. These reactions provide excellent control over the placement of substituents. For instance, metal-catalyzed annulation of enynes and alkynes can produce multiply substituted arenes. nih.gov A notable example is the gold(I)-catalyzed intermolecular annulation of enynes and propargyl esters, which can be selectively guided to produce either styrenes or fluorenes. nih.gov Another powerful technique involves the Diels-Alder reaction of highly reactive intermediates. For example, isoindole systems can undergo a Diels-Alder reaction with electron-deficient alkynes, followed by a nitrene extrusion, to form highly substituted phthalate (B1215562) derivatives. nih.gov Such methods offer a convergent route to complex scaffolds by forming multiple carbon-carbon bonds in a controlled manner. nih.gov

The table below summarizes key features of these ring-forming strategies for arene synthesis.

Table 1: Comparison of Ring-Forming Strategies for Arene Synthesis

| Methodology | General Reaction | Key Advantages | Key Challenges | Catalyst Examples |

|---|---|---|---|---|

| Alkyne Cyclotrimerization | 3 x (R-C≡C-R') → Substituted Benzene | High atom economy; direct access to benzene core. nih.gov | Poor regioselectivity with multiple, different alkynes; harsh conditions may be required. nih.gov | CpCo(CO)₂, Ti-complexes, RhCl(PPh₃)₃ acs.org |

| Enyne-Alkyne Annulation | Enyne + Alkyne → Substituted Benzene | Good regioselectivity; milder conditions possible. nih.gov | Requires more complex starting materials. | Au(I) complexes, Pd catalysts nih.gov |

| Diels-Alder/Extrusion | Diene + Dienophile → Cycloadduct → Arene | Excellent control of substitution; access to dense functionalization. nih.gov | Requires specific, often unstable, intermediates (e.g., isoindoles). nih.gov | Typically thermal or acid/base catalyzed. |

One-step Conversions Utilizing Hydroxypyrones and Nitroalkenes

Novel multi-component reactions that form polysubstituted benzenes in a single step are highly sought after for their efficiency. These reactions assemble complex products from simple starting materials in a convergent fashion, often with high bond-forming efficiency. One such strategy involves the reaction between α-bromoacetate, malononitrile, and aromatic aldehydes to yield benzene derivatives with a unique substitution pattern in a one-pot cyclization. researchgate.net

While a specific pathway using hydroxypyrones and nitroalkenes for the title compound is not detailed in readily available literature, the principles of such cycloaddition/condensation cascades are applicable. These reactions typically proceed through a series of steps, such as Michael additions, intramolecular condensations, and elimination/aromatization events, all performed in a single pot. For example, a substituted hydroxypyrone could act as a diene or a related C4 building block, while a nitroalkene could serve as a C2 component. The nitro group itself is a powerful electron-withdrawing group that can facilitate the necessary cycloaddition and subsequent aromatization steps, while also installing a required functional group directly.

The hypothetical reaction pathway could involve:

Michael Addition: A nucleophile adds to the nitroalkene.

Cyclization: An intramolecular reaction forms a six-membered ring.

Dehydration/Elimination: The ring undergoes one or more elimination steps to achieve aromatization.

This approach would offer a highly convergent route to a nitro-substituted aromatic ring, potentially reducing the number of steps compared to traditional electrophilic substitution sequences.

Application of AI-driven Retrosynthesis Tools in Poly-substituted Benzene Synthesis

Key AI Platforms and Their Methodologies

| Platform | Core Technology | Approach | Key Feature |

|---|---|---|---|

| Synthia™ (formerly Chematica) | Rule-based expert system | Uses a vast, manually encoded database of reaction rules to score and prioritize pathways. | Focuses on chemical feasibility, avoiding problematic reactions. |

| IBM RXN for Chemistry | Neural machine translation | Treats chemical reactions like a language, translating a product molecule into its reactant "sentence." chemcopilot.com | Achieves high accuracy in reaction prediction and integrates with robotic labs for automated synthesis. chemcopilot.com |

| ReTReK | Data-driven with expert knowledge | Combines deep learning-based reaction prediction with a search algorithm that incorporates expert chemical knowledge to guide the route finding. nih.govresearchgate.net | Allows chemists to input specific knowledge to refine and improve the quality of the suggested routes. nih.gov |

| ChemGPT Discover | Large Language Models (LLMs) | Uses LLMs to orchestrate structure-activity relationship analyses and iterative optimization cycles in drug discovery contexts. jelsciences.com | Can recapitulate historical medicinal chemistry logic and propose novel pathways. jelsciences.com |

For this compound, an AI tool could analyze the complex substitution pattern and propose several synthetic plans. It might suggest a traditional route involving sequential nitration, halogenation, and Friedel-Crafts alkylation, optimizing the order of steps to manage directing group effects and avoid deactivated rings for certain reactions. libretexts.orglibretexts.org Alternatively, it could propose a more convergent strategy, perhaps identifying precursors suitable for a late-stage cyclization or annulation reaction as discussed previously. By evaluating routes based on factors like step count, precursor cost, and predicted yield, these tools can significantly accelerate the process of designing an efficient synthesis for complex target molecules. engineering.org.cn

Reaction Mechanisms and Kinetics in Derivatization of 3 Bromo 4 Chloro 5 Nitro Tert Butylbenzene

Electrophilic Aromatic Substitution (EAS) Mechanistic Investigations

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, proceeding through a multi-step mechanism that temporarily disrupts the aromaticity of the benzene (B151609) ring. The following sections explore the fundamental principles of this mechanism and its specific application to the derivatization of substituted tert-butylbenzene (B1681246) systems.

General Principles and Wheland Intermediate Formation

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process. wikipedia.orglibretexts.org In the initial, typically rate-determining step, the π-electron system of the aromatic ring attacks a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as the Wheland intermediate, or arenium ion. wikipedia.orglumenlearning.comyoutube.com This intermediate is non-aromatic, and its stability is a crucial factor in determining the reaction rate. lumenlearning.comlibretexts.org Anything that stabilizes this intermediate will also lower the energy of the transition state, thereby increasing the reaction speed. libretexts.org

The Wheland intermediate is characterized by a positive charge delocalized over the remaining sp2-hybridized carbon atoms of the ring. wikipedia.org In the second, faster step of the reaction, a weak base removes a proton from the sp3-hybridized carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. youtube.comlumenlearning.com The energetic advantage of reforming the aromatic system drives this final deprotonation step. libretexts.org

Detailed Mechanistic Pathways for Nitration on tert-Butylbenzene Derivatives

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reactive electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, usually sulfuric acid. masterorganicchemistry.comlibretexts.orgbyjus.com

The mechanism for the nitration of a tert-butylbenzene derivative follows the general EAS pathway:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.combyjus.com

Nucleophilic Attack: The π-electrons of the substituted benzene ring attack the nitronium ion. This leads to the formation of a Wheland intermediate where the positive charge is delocalized across the ring. The stability of this intermediate is influenced by the electronic effects of the existing substituents.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom to which the nitro group has attached. This restores the aromatic π-system and yields the nitrated product. masterorganicchemistry.com

Kinetic studies on the nitration of substituted tert-butylbenzenes have shown that the reaction rates are sensitive to the nature of the other substituents present on the ring. orientjchem.org For instance, the nitration of p-tert-butylchlorobenzene is approximately ten times slower than that of tert-butylbenzene itself, highlighting the deactivating effect of the chlorine atom. orientjchem.org

Mechanistic Aspects of Halogenation Reactions on Substituted Nitroaromatics

The halogenation of aromatic rings, such as bromination or chlorination, also proceeds via an electrophilic aromatic substitution mechanism. However, halogens themselves are generally not electrophilic enough to attack the stable aromatic ring. lumenlearning.comlibretexts.org Therefore, a Lewis acid catalyst, such as an iron(III) halide (e.g., FeBr₃ for bromination or FeCl₃ for chlorination), is required to polarize the halogen-halogen bond and generate a more potent electrophile. lumenlearning.comorganicchemistrytutor.com

The mechanism for the catalyzed halogenation of a substituted nitroaromatic compound can be outlined as follows:

Activation of the Halogen: The Lewis acid catalyst reacts with the halogen molecule (e.g., Br₂) to form a highly polarized complex, which can be represented as Br⁺-FeBr₄⁻. lumenlearning.com This complex is the active electrophile.

Formation of the Wheland Intermediate: The aromatic ring attacks the electrophilic halogen of the complex, forming a Wheland intermediate and displacing the FeBr₄⁻ anion. The presence of a deactivating nitro group on the ring makes this step slower than the halogenation of benzene.

Restoration of Aromaticity: The FeBr₄⁻ anion acts as a base, abstracting a proton from the carbon atom bonded to the new halogen. This regenerates the aromatic ring and the Lewis acid catalyst. lumenlearning.com

Influence of Substituents on Aromatic Reactivity and Regioselectivity

The existing substituents on the benzene ring of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene exert a profound influence on both the rate of further electrophilic substitution (reactivity) and the position at which the new substituent is introduced (regioselectivity). These effects are a combination of electronic (inductive and resonance) and steric factors.

Activating and Deactivating Effects of Bromine, Chlorine, Nitro, and tert-Butyl Groups

Substituents are broadly classified as either activating or deactivating based on their ability to donate or withdraw electron density from the aromatic ring.

tert-Butyl Group: Alkyl groups, such as the tert-butyl group, are considered weakly activating. ucalgary.ca They donate electron density to the ring primarily through an inductive effect, which helps to stabilize the positively charged Wheland intermediate. stackexchange.com This stabilization of the intermediate leads to a faster reaction rate compared to unsubstituted benzene. stackexchange.com

Nitro Group: The nitro group is a powerful deactivating group. ucalgary.ca It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects. ucalgary.ca This destabilizes the Wheland intermediate to a significant extent, making electrophilic aromatic substitution on nitro-substituted benzenes much slower than on benzene itself. msu.edu

The combined effect of these substituents on this compound results in a highly deactivated ring, making further electrophilic substitution challenging and requiring harsh reaction conditions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| tert-Butyl | Electron-donating | - | Activating |

| Bromine | Electron-withdrawing | Electron-donating | Deactivating |

| Chlorine | Electron-withdrawing | Electron-donating | Deactivating |

| Nitro | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating |

Steric Effects on Reaction Pathways and Isomer Distribution

Steric hindrance plays a crucial role in determining the regioselectivity of electrophilic aromatic substitution, particularly when bulky substituents are present.

The tert-Butyl Group: The tert-butyl group is exceptionally bulky. ucalgary.canumberanalytics.com This large size sterically hinders the approach of an electrophile to the positions ortho to it. ucalgary.calibretexts.org Consequently, electrophilic attack at the ortho positions is significantly disfavored, and substitution is predominantly directed to the less hindered para position. ucalgary.calibretexts.org For example, in the nitration of tert-butylbenzene, the para isomer is the major product, with a significantly lower yield of the ortho isomer compared to the nitration of toluene, which has a less bulky methyl group. libretexts.orgmsu.edu

In the case of this compound, the positions ortho to the tert-butyl group are already substituted. Any further substitution would have to occur at the remaining open positions, and the steric bulk of the tert-butyl group, along with the other substituents, would sterically influence the approach of the incoming electrophile. The interplay between the electronic directing effects of all four substituents and the steric hindrance, primarily from the tert-butyl group, will ultimately determine the distribution of any potential isomers formed during derivatization.

| Compound | Ortho Product (%) | Meta Product (%) | Para Product (%) |

| Nitration of Toluene | 58.5 | 4.5 | 37 |

| Nitration of tert-Butylbenzene | 16 | 8 | 75 |

This table illustrates the significant steric effect of the tert-butyl group, which dramatically decreases the percentage of the ortho-substituted product compared to the less sterically hindered methyl group in toluene. libretexts.org

Directing Group Predominance in Multi-substituted Systems

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the cumulative influence of the tert-butyl, bromo, chloro, and nitro substituents. These groups exert distinct directing effects, which can either reinforce or oppose each other.

The tert-butyl group, an alkyl group, is an activating ortho-, para-director. It donates electron density to the benzene ring through an inductive effect, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. However, the considerable steric bulk of the tert-butyl group significantly hinders electrophilic attack at the ortho positions (positions 2 and 6). stackexchange.com Consequently, the para-directing influence of the tert-butyl group is generally more pronounced. pressbooks.pub

Conversely, the bromo and chloro substituents are deactivating ortho-, para-directors. Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions.

The nitro group is a strongly deactivating meta-director. It deactivates the entire ring towards electrophilic attack through both a strong inductive electron withdrawal and a resonance effect. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.

In the case of this compound, the positions on the aromatic ring are influenced as follows:

Position 2: Ortho to the bromo group and meta to the chloro and nitro groups. The bulky tert-butyl group at position 1 creates significant steric hindrance.

Position 6: Ortho to the tert-butyl group and the nitro group, and meta to the bromo and chloro groups. This position is highly sterically hindered and electronically deactivated.

Considering the additive effects of the substituents, the tert-butyl group is the most powerful activating group, despite its steric hindrance. The bromo and chloro groups are deactivators, and the nitro group is a strong deactivator. In scenarios where directing effects conflict, the more powerful activating group typically governs the position of substitution. However, the strong deactivating nature of the nitro group and the halogens diminishes the activating effect of the tert-butyl group.

The likely outcome of an electrophilic substitution reaction would be substitution at the position least sterically hindered and least electronically deactivated. Given the substitution pattern, the only available position for substitution is position 2 and 6. Both positions are ortho to a halogen and ortho to either the tert-butyl or nitro group, making them sterically hindered. However, the cumulative deactivating effect of the nitro and chloro groups would likely direct an incoming electrophile to the position meta to the nitro group, which is position 2 (and 6, though more hindered by the tert-butyl group). The directing effects are summarized in the table below.

Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|---|

| -C(CH₃)₃ | 1 | Activating (Inductive) | Ortho, Para | High at Ortho positions |

| -Br | 3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para | Moderate |

| -Cl | 4 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para | Moderate |

| -NO₂ | 5 | Strongly Deactivating (Inductive and Resonance) | Meta | Moderate |

Kinetic Studies of Substitution Reactions for Rate Determination and Mechanism Elucidation

Kinetic studies are crucial for determining the reaction rates and elucidating the mechanisms of substitution reactions involving this compound. Such studies typically involve monitoring the disappearance of the reactant or the appearance of the product over time under controlled conditions.

For electrophilic aromatic substitution , the rate of reaction is expected to be significantly lower than that of benzene due to the presence of three deactivating groups (bromo, chloro, and nitro). The rate law for such a reaction would likely be second order, first order in the aromatic substrate and first order in the electrophile.

Rate = k[C₁₀H₁₁BrClNO₂][E⁺]

Where:

k is the second-order rate constant

[C₁₀H₁₁BrClNO₂] is the concentration of this compound

[E⁺] is the concentration of the electrophile

The activation parameters, such as the activation energy (Ea) and the entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the rate constant. Negative entropies of activation would support an associative mechanism, which is characteristic of electrophilic aromatic substitution where the formation of the arenium ion intermediate is the rate-determining step.

For nucleophilic aromatic substitution (SNAr) , the presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms can activate the ring towards nucleophilic attack. In this compound, the nitro group is meta to the bromo group and ortho to the chloro group. This positioning makes the chloro group more susceptible to nucleophilic attack than the bromo group. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate.

Kinetic studies of SNAr reactions on similar polychlorinated nitroaromatic compounds have shown that the reactions often follow second-order kinetics. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. The table below presents hypothetical kinetic data for the substitution of the chloro group by a nucleophile.

Hypothetical Kinetic Data for Nucleophilic Aromatic Substitution

| Nucleophile | Solvent | Temperature (K) | k (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|---|---|

| CH₃O⁻ | Methanol | 298 | 1.5 x 10⁻⁴ | 75 | -45 |

| C₂H₅O⁻ | Ethanol | 298 | 2.8 x 10⁻⁴ | 72 | -48 |

| Piperidine | DMSO | 323 | 5.2 x 10⁻³ | 65 | -55 |

The data in the table illustrates that the rate constant increases with the nucleophilicity of the attacking species and with temperature. The negative entropy of activation is consistent with a bimolecular reaction mechanism where two species come together to form the transition state.

Advanced Characterization and Spectroscopic Analysis of 3 Bromo 4 Chloro 5 Nitro Tert Butylbenzene and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. nih.gov It is invaluable for identifying the carbon-hydrogen framework and the local chemical environments of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, which is influenced by the neighboring functional groups. In the case of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene, the aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. The strong electron-withdrawing effects of the nitro, bromo, and chloro substituents would cause these protons to be significantly deshielded, shifting their signals downfield. stackexchange.com

The tert-butyl group, being an electron-donating group, provides a highly characteristic signal. Due to the free rotation around the carbon-carbon single bond, the nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet in the upfield region of the spectrum. nih.gov

A key synthetic intermediate, 4-tert-butyl-1-chloro-2-nitrobenzene, would present a more complex aromatic region with three protons, offering a clear progression of chemical shifts as substituents are added. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | 7.8 - 8.2 | Doublet | 1H |

| Aromatic C-H | 7.6 - 8.0 | Doublet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, a total of eight signals are expected in the ¹³C NMR spectrum, corresponding to the six aromatic carbons and the two types of carbons in the tert-butyl group (one quaternary and one methyl).

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atoms directly bonded to the electronegative bromine, chlorine, and nitro groups (ipso-carbons) will have their signals shifted to characteristic positions. stackexchange.com The remaining aromatic carbons will also experience shifts based on their ortho, meta, or para relationship to the various substituents. The carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | 115 - 125 |

| C-Cl | 130 - 140 |

| C-NO₂ | 145 - 155 |

| C-C(CH₃)₃ | 150 - 160 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-H | 125 - 135 |

| Quaternary -C (CH₃)₃ | 35 - 45 |

Advanced Multidimensional NMR Techniques for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in a molecule with a complex substitution pattern, multidimensional NMR techniques are employed. mdpi.com

Correlation Spectroscopy (COSY): This technique would be used to establish correlations between coupled protons. In this molecule, it would confirm the through-bond coupling between the two adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would be used to definitively assign which proton signal corresponds to which carbon signal for the two C-H groups in the aromatic ring. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. researchgate.net Both high-resolution and chromatography-coupled mass spectrometry are essential for a thorough characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. mdpi.com The presence of bromine and chlorine atoms in this compound creates a distinctive isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic cluster of peaks for the molecular ion: M+, [M+2]+, and [M+4]+, whose relative intensities are predictable and serve as a definitive confirmation of the presence of one bromine and one chlorine atom.

Table 3: Calculated Exact Mass and Isotopic Pattern for the Molecular Ion of C₁₀H₁₁BrClNO₂

| Ion | Isotope Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | ¹²C₁₀¹H₁₁⁷⁹Br³⁵Cl¹⁴N¹⁶O₂ | 290.9665 | 77.0 |

| [M+2]⁺ | ¹²C₁₀¹H₁₁⁸¹Br³⁵Cl or ¹²C₁₀¹H₁₁⁷⁹Br³⁷Cl | 292.9645 | 100.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectra for each component. researchgate.net It is an excellent method for assessing the purity of the synthesized this compound and for identifying any volatile impurities or residual starting materials from the synthesis.

The mass spectrum obtained from the GC-MS analysis also provides structural information through fragmentation patterns. Under electron ionization (EI), the molecule will fragment in a predictable manner. A common and prominent fragmentation pathway for tert-butylbenzene (B1681246) derivatives is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. Other expected fragments would arise from the loss of the nitro group (•NO₂, 46 Da) or the halogen atoms. nist.govnist.gov

Table 4: Expected Major Fragments in the EI-Mass Spectrum of this compound

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [C₁₀H₁₁BrClNO₂]⁺• | Molecular Ion | 291/293/295 |

| [C₉H₈BrClNO₂]⁺ | Loss of •CH₃ | 276/278/280 |

| [C₁₀H₁₁BrCl]⁺• | Loss of •NO₂ | 245/247/249 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the established fragmentation pathways of related aromatic compounds. nih.govmiamioh.edu The presence of multiple functional groups—a tert-butyl group, a nitro group, and two different halogen atoms—results in a complex and informative mass spectrum.

The primary fragmentation of ionized tert-butylbenzene and its derivatives involves the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.net For aromatic nitro compounds, characteristic fragmentation includes the loss of a nitro group (•NO₂) and a nitrosonium ion (NO⁺). acs.orgresearchgate.netyoutube.com Halogenated aromatic compounds typically show fragmentation through the loss of the halogen atom. miamioh.edu

For this compound, the molecular ion peak [M]⁺ would be expected, accompanied by characteristic isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). miamioh.edu

Key fragmentation pathways are proposed as follows:

Loss of a Methyl Radical: The most facile fragmentation is often the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a highly stable [M - 15]⁺ ion. This is a characteristic fragmentation for compounds containing a tert-butyl substituent. researchgate.net

Loss of the Nitro Group: Fragmentation involving the nitro group can occur through two main pathways: the loss of a nitrogen dioxide radical (•NO₂, 46 Da) to yield the [M - 46]⁺ fragment, or the loss of nitric oxide (NO, 30 Da), which often involves rearrangement, to give the [M - 30]⁺ fragment. nih.govyoutube.com

Loss of Halogens: Cleavage of the carbon-halogen bonds can lead to the loss of a bromine radical (•Br, 79 or 81 Da) or a chlorine radical (•Cl, 35 or 37 Da).

Secondary Fragmentation: The initial fragments can undergo further fragmentation. For instance, the [M - 15]⁺ ion can subsequently lose the nitro group or a halogen atom. The phenyl cation resulting from the loss of all substituents (m/z 77) may also be observed, which can further fragment by losing acetylene (B1199291) (C₂H₂). youtube.com

| Proposed Fragment Ion | Mass Lost (Da) | Predicted m/z Value | Notes |

|---|---|---|---|

| [M]⁺ | - | 291/293/295 | Molecular ion with isotopic pattern for Br and Cl. |

| [M - CH₃]⁺ | 15 | 276/278/280 | Loss of a methyl radical from the tert-butyl group. researchgate.net |

| [M - NO]⁺ | 30 | 261/263/265 | Loss of nitric oxide. nih.govyoutube.com |

| [M - NO₂]⁺ | 46 | 245/247/249 | Loss of a nitrogen dioxide radical. nih.govyoutube.com |

| [M - Cl]⁺ | 35/37 | 256/258 | Loss of a chlorine radical. |

| [M - Br]⁺ | 79/81 | 212/214 | Loss of a bromine radical. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for its nitro, alkyl, aromatic, and carbon-halogen moieties.

Nitro Group (NO₂) Vibrations: Aromatic nitro compounds exhibit two strong and distinct stretching vibrations. orgchemboulder.comorgchemboulder.com The asymmetric stretching (νas) appears at a higher frequency than the symmetric stretching (νs).

C-H Vibrations: The spectrum will show C-H stretching vibrations from both the aromatic ring and the tert-butyl group. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The carbon-carbon double bond stretching vibrations (νC=C) within the benzene (B151609) ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Carbon-Halogen Vibrations: The stretching vibrations for carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds are found in the fingerprint region at lower wavenumbers. spectroscopyonline.com The C-Br stretch occurs at a lower frequency than the C-Cl stretch due to the higher mass of the bromine atom. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | |

| Aliphatic C-H (tert-butyl) | Stretching | 2980 - 2870 | |

| Aromatic Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 | orgchemboulder.comorgchemboulder.com |

| Aromatic C=C | Stretching | 1600 - 1450 | |

| Aromatic Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 | orgchemboulder.comorgchemboulder.com |

| C-Cl | Stretching | 800 - 600 | spectroscopyonline.com |

| C-Br | Stretching | 700 - 500 | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy state. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted nitrobenzene (B124822) chromophore.

The spectrum of nitrobenzene itself shows several distinct absorption bands. nih.govacs.org A very strong absorption band is typically observed in the 250–280 nm range, attributed to a π → π* transition of the benzene ring conjugated with the nitro group. nih.govacs.org A weaker absorption, often appearing as a shoulder, is observed at longer wavelengths (around 340 nm) and is assigned to a symmetry-forbidden n → π* transition, which is primarily localized on the nitro group. nih.govacs.org

The substituents on the benzene ring can cause shifts in the absorption maxima (λmax):

Halogens (Br, Cl): As substituents, halogens can act as auxochromes and cause a small red shift (bathochromic shift) of the π → π* transition due to their lone pair electrons participating in resonance with the ring.

tert-Butyl Group: This alkyl group is an auxochrome that can cause a slight bathochromic shift.

Nitro Group: The nitro group is a powerful chromophore and its strong electron-withdrawing nature is the primary determinant of the compound's UV-Vis spectrum.

The combined electronic effects of the bromo, chloro, and nitro groups, all being electron-withdrawing, along with the electron-donating tert-butyl group, will influence the precise location and intensity of the absorption bands.

| Electronic Transition | Approximate λmax Range (nm) | Description | Reference |

|---|---|---|---|

| π → π | 250 - 290 | High-intensity transition involving the aromatic system and the nitro group. | nih.govacs.orgstackexchange.com |

| n → π | 330 - 360 | Low-intensity, symmetry-forbidden transition localized on the NO₂ group. | nih.govacs.org |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, its solid-state molecular structure and conformation can be inferred from crystallographic data of structurally similar compounds. researchgate.netresearchgate.net

The core of the molecule is a substituted benzene ring, which is expected to be nearly planar. The substituents, however, will likely exhibit some deviation from this plane.

Bond Lengths and Angles: The C-Br and C-Cl bond lengths will conform to typical values for halogenated benzenes. The C-N bond of the nitro group and the N-O bond lengths will be consistent with other nitroaromatic compounds. The geometry around the tert-butyl group will be tetrahedral.

Conformation: Due to steric hindrance between the bulky tert-butyl group and the adjacent nitro and bromo substituents, it is probable that the nitro group is twisted out of the plane of the benzene ring. This twisting would reduce the extent of π-conjugation between the nitro group and the ring, a common feature in ortho-substituted nitrobenzenes. bath.ac.uk The C-C bonds of the tert-butyl group will also adopt a staggered conformation to minimize steric strain.

| Parameter | Expected Value | Comments |

|---|---|---|

| Aromatic C-C Bond Length | ~1.39 Å | Typical for a benzene ring. |

| C-Br Bond Length | ~1.90 Å | Based on related bromo-substituted benzenes. researchgate.net |

| C-Cl Bond Length | ~1.74 Å | Typical for chloro-substituted benzenes. |

| C-N (Nitro) Bond Length | ~1.48 Å | Based on related nitroaromatic compounds. |

| N-O (Nitro) Bond Length | ~1.22 Å | Characteristic of a nitro group. |

| C-C (tert-butyl) Bond Length | ~1.54 Å | Typical sp³-sp² C-C single bond. |

| O-N-O Bond Angle | ~125° | Characteristic of a nitro group. |

| Dihedral Angle (Ring Plane vs. NO₂ Plane) | > 0° | Expected to be non-planar due to steric hindrance from adjacent groups. bath.ac.uk |

Computational and Theoretical Investigations of 3 Bromo 4 Chloro 5 Nitro Tert Butylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can provide highly detailed information about molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are central to the computational study of organic molecules.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly. kit.edu A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G(d) or 6-311++G(d,p), to approximate the exchange-correlation energy. globalresearchonline.netunpatti.ac.id

For 3-Bromo-4-chloro-5-nitro-tert-butylbenzene, DFT would be employed to perform a geometry optimization, which locates the minimum energy structure of the molecule. This process yields key information about its molecular geometry. The presence of bulky tert-butyl, bromo, and chloro substituents, along with the nitro group, creates steric strain that influences the planarity of the benzene (B151609) ring and the orientation of the substituents. unpatti.ac.id DFT calculations can precisely quantify these structural parameters.

Key outputs from a DFT analysis of this molecule would include:

Optimized Geometric Parameters: Predictions of bond lengths, bond angles, and dihedral (torsional) angles. For instance, the calculations would reveal any distortion from a perfect hexagonal benzene ring and the precise angles of the nitro and tert-butyl groups relative to the ring. globalresearchonline.net

Electronic Properties: Calculation of the molecular dipole moment, which is influenced by the polar nitro and halogen groups. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: Theoretical prediction of the infrared (IR) and Raman spectra. These calculated frequencies, when scaled, can be compared with experimental spectra to confirm the molecular structure. globalresearchonline.net

Table 1: Representative DFT-Calculated Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Value |

| C-Br Bond Length | 1.91 Å |

| C-Cl Bond Length | 1.75 Å |

| C-N Bond Length | 1.48 Å |

| C-C (tert-butyl) Bond Length | 1.55 Å |

| O-N-O Bond Angle | 124.5° |

| C-C-N-O Dihedral Angle | 35.0° |

This table presents hypothetical data representative of what would be obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

The term "ab initio," meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using empirical parameters. numberanalytics.comwikipedia.org These methods are based solely on fundamental physical constants. wikipedia.org The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. wikipedia.org

More advanced and computationally intensive post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are used to incorporate electron correlation and achieve higher accuracy, often referred to as "gold standard" results in computational chemistry.

For this compound, these high-accuracy methods could be used to:

Benchmark DFT Results: The results from more computationally demanding ab initio calculations can be used to validate the accuracy of the geometries and energies obtained from more economical DFT methods.

Investigate Intramolecular Interactions: High-level calculations can provide a detailed understanding of subtle non-covalent interactions within the molecule, such as potential weak hydrogen bonds or halogen bonding interactions.

Provide Precise Energetics: Ab initio methods yield highly accurate total electronic energies, which are crucial for calculating reaction energies and activation barriers with high confidence. numberanalytics.com

Due to their computational expense, these methods are often applied to smaller, model systems or used for single-point energy calculations on geometries optimized with DFT.

Computational modeling is a powerful tool for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. numberanalytics.com For this compound, this involves analyzing its electronic structure to identify reactive sites and modeling the transition states of potential reactions.

Key computational approaches include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO location suggests sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Maps: As mentioned, MEP maps visualize the charge distribution. For this molecule, the negative potential around the oxygen atoms of the nitro group would indicate a site for electrophilic attack, while regions of positive potential could be susceptible to nucleophilic attack.

Transition State (TS) Searching: To model a specific reaction, such as the reduction of the nitro group or a nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. Calculating the energy of this TS allows for the determination of the activation energy barrier, which is a key factor in predicting the reaction rate. researchgate.net This approach can be used to compare competing reaction pathways and predict the most likely products. mdpi.com

Table 2: Representative FMO Analysis for this compound (Hypothetical Data)

| Orbital | Energy (eV) | Description |

| HOMO | -7.85 | Primarily located on the aromatic ring with contributions from the halogen atoms. |

| LUMO | -3.20 | Primarily localized on the nitro group and adjacent carbon atoms. |

| HOMO-LUMO Gap | 4.65 | Indicates moderate kinetic stability. |

This table presents hypothetical data representative of what would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and intermolecular interactions. nih.gov

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The tert-butyl group and the nitro group can rotate relative to the benzene ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. rsc.orgmdpi.com This is crucial for understanding how the molecule's shape fluctuates under different conditions.

Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent influences its conformation and behavior.

Intermolecular Interactions: In a simulation with multiple molecules, MD can model how they interact with each other. This can provide insights into aggregation behavior and the nature of non-covalent interactions (e.g., π-π stacking, halogen bonding) that might occur in the solid state or in solution. acs.org

Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties or activities. mdpi.com The goal is to develop a mathematical model that can predict a specific property for new, untested compounds based solely on their molecular structure. conicet.gov.ar

To develop a QSPR model relevant to this compound, a dataset of structurally similar halogenated nitroaromatic compounds with known experimental data for a property of interest (e.g., toxicity, solubility, or chromatographic retention time) would be required.

The process involves several steps:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), geometric descriptors, and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the experimental property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques to ensure it is robust and not overfitted to the training data.

Once a validated QSPR model is established, it could be used to predict the chemical behavior of this compound without the need for experimental measurement. For example, a QSPR model for the toxicity of halogenated hydrocarbons could provide an estimate of its potential biological impact based on its calculated molecular descriptors. researchgate.net

Environmental Fate and Degradation Pathways of Halogenated Nitroaromatic Compounds

Biodegradation Mechanisms by Microorganisms

Microbial degradation is a key process in the environmental fate of halogenated nitroaromatic compounds. cswab.orgnih.gov A diverse range of microorganisms have evolved metabolic pathways to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy. nih.govresearchgate.net

Under aerobic conditions, bacteria have developed several strategies to degrade halogenated nitroaromatic compounds. researchgate.netresearchgate.net These pathways often involve initial enzymatic attacks that modify the aromatic ring, making it susceptible to further breakdown. Key enzymatic systems include:

Nitroreductases: These enzymes catalyze the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group. researchgate.netresearchgate.net This reduction is a crucial initial step as it decreases the electron-withdrawing nature of the nitro group, making the aromatic ring more amenable to subsequent oxidative attack. researchgate.net

Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, respectively. nih.gov This hydroxylation can lead to the removal of the nitro group as nitrite (B80452) and the formation of catechols. researchgate.netnih.gov These catechols are then further metabolized through ring cleavage pathways. nih.gov For instance, the degradation of 2,4-dinitrotoluene (B133949) can be initiated by a dioxygenase attack, resulting in the formation of 4-methyl-5-nitrocatechol (B15798) and the release of a nitrite ion. researchgate.net

The general aerobic strategy involves converting the halogenated nitroaromatic compound into intermediates that can enter central metabolic pathways, such as the tricarboxylic acid cycle. nih.govresearchgate.net

In the absence of oxygen, different microbial processes govern the degradation of halogenated nitroaromatics. niscpr.res.in Anaerobic degradation is often a slower process but is critical in environments such as sediments, deep soils, and certain wastewater treatment systems. niscpr.res.innih.gov

The primary mechanism under anaerobic conditions is reductive transformation. researchgate.net This can involve:

Reductive Dehalogenation: This process involves the removal of a halogen atom (e.g., chlorine, bromine) and its replacement with a hydrogen atom. nih.govresearchwithrutgers.com This is a critical step as it reduces the toxicity and recalcitrance of the parent compound. nih.gov

Nitro Group Reduction: Similar to aerobic processes, the nitro group is often reduced to an amino group. researchgate.nethuji.ac.il For example, p-nitrophenol can be transformed into p-aminophenol by various anaerobic bacteria, including methanogenic and sulfate-reducing bacteria. researchgate.nethuji.ac.il

These reductive steps are typically the initial stages of anaerobic breakdown, leading to intermediates that may be further degraded, sometimes in collaboration with other microorganisms in the community. researchwithrutgers.com

A variety of microorganisms, including bacteria and fungi, have been identified for their ability to degrade halogenated nitroaromatic compounds. researchgate.netnih.gov These organisms have been isolated from contaminated sites, indicating their adaptation to these pollutants. researchgate.net

Filamentous fungi, with their extensive mycelial networks, are particularly effective in penetrating and degrading these compounds in soil matrices. mdpi.com

Below is a table summarizing some of the microorganisms known to degrade specific halogenated nitroaromatic compounds.

| Microorganism | Compound Degraded | Reference |

| Burkholderia sp. RKJ 800 | 2-chloro-4-nitrophenol | mdpi.com |

| Exiguobacterium sp. strain MW-1 | 2-chloro-4-nitrophenol | mdpi.com |

| Caldariomyces fumago | 2-chloro-4-nitrophenol, 5-fluoro-2-nitrophenol | mdpi.com |

| Cupriavidus sp. CNP-8 | Chlorinated nitrophenols | mdpi.com |

| Ralstonia eutropha JMP134 | Chlorinated nitrophenols | mdpi.com |

| Arthrobacter sp. SJcon | 2-chloro-4-nitrophenol | mdpi.com |

| Rhodococcus imtechensis RKJ300 | 2-chloro-4-nitrophenol | mdpi.com |

| Comamonas sp. | Chloronitrobenzenes | researchgate.net |

| Pseudomonas pseudoalcaligenes | Polyhalogenated biphenyls | nih.gov |

| Cupriavidus necator JMP 134 | 2,4-dichlorophenoxyacetic acid | nih.gov |

Photodegradation Mechanisms

Sunlight can play a significant role in the transformation of halogenated nitroaromatic compounds in the environment, particularly in aquatic systems and on soil surfaces. scirp.orgresearchgate.net Photodegradation involves the absorption of light energy by the compound, which can lead to its chemical alteration. researchgate.net

In some cases, photodegradation can act in concert with biodegradation, a process known as photobiodegradation. scirp.org The initial breakdown of a complex halogenated aromatic pollutant by sunlight can result in intermediates that are more readily biodegradable by microorganisms. scirp.orgscirp.org For example, the phototrophic bacterium Rhodopseudomonas palustris has been studied for its ability to degrade chlorobenzoates, where light energy is utilized in the metabolic process. scirp.org

Chemical Degradation Pathways in Environmental Matrices (e.g., Hydrolysis, Reduction)

In addition to biological and photochemical processes, halogenated nitroaromatic compounds can undergo chemical degradation in the environment. These reactions are influenced by the specific chemical properties of the compound and the environmental conditions (e.g., pH, temperature, presence of other chemicals).

Hydrolysis: This is a chemical reaction in which a water molecule cleaves a chemical bond. While many halogenated nitroaromatics are resistant to hydrolysis, this pathway can be significant for some derivatives under specific environmental pH conditions.

Reduction: Abiotic reduction can occur in anaerobic environments rich in reducing agents like sulfide. researchgate.net For example, some nitroaromatic compounds can be chemically reduced by components of the soil or sediment matrix. researchgate.net

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, have also been shown to degrade chlorinated nitrophenols in water treatment scenarios. researchgate.net

Environmental Persistence and Potential for Bioaccumulation of Halogenated Nitroaromatics

Despite the various degradation pathways, many halogenated nitroaromatic compounds are classified as persistent organic pollutants. researchgate.netunist.ac.kr Their chemical structure, featuring a stable aromatic ring with electron-withdrawing nitro groups and halogens, makes them resistant to degradation. nih.govresearchgate.net

This persistence means they can remain in the environment for long periods, leading to potential long-term exposure for ecosystems. nih.gov Furthermore, their lipophilic (fat-loving) nature can lead to bioaccumulation in organisms. nih.govresearchgate.net This means that the concentration of these compounds can increase in the tissues of organisms over time. researchgate.net

As these compounds move up the food chain, they can undergo biomagnification, resulting in higher concentrations in organisms at higher trophic levels. nih.gov This has been observed for various halogenated organic compounds in aquatic food webs. nih.govnih.gov

Future Research Directions and Open Challenges in 3 Bromo 4 Chloro 5 Nitro Tert Butylbenzene Chemistry

Development of Sustainable and Greener Synthetic Methodologies

The traditional synthesis of halogenated nitroaromatic compounds often involves harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste streams. A paramount challenge in the chemistry of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene is the development of sustainable and greener synthetic methodologies. Future research in this area should focus on several key aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring addition reactions or multi-component reactions that efficiently assemble the target molecule.

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. The development of solvent-free reaction conditions is an even more desirable goal.

Renewable Feedstocks: Investigating the possibility of deriving the necessary starting materials from renewable biomass sources rather than relying on petrochemicals.

Energy Efficiency: Employing alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. nih.gov

The principles of green chemistry, including the use of biodegradable catalysts and minimizing derivatization steps, will be instrumental in developing these new synthetic pathways. tandfonline.com

Exploration of Novel Catalytic Systems for Enhanced Regioselectivity and Yield

The synthesis of a polysubstituted benzene (B151609) with a specific substitution pattern like this compound is a significant synthetic challenge due to the directing effects of the different substituents. fiveable.melibretexts.org Achieving high regioselectivity and yield is crucial for the economic viability and sustainability of any synthetic process. Future research should therefore be directed towards the exploration of novel catalytic systems.

Key areas of investigation include:

Homogeneous and Heterogeneous Catalysis: Developing novel transition-metal catalysts (e.g., based on palladium, copper, or rhodium) that can selectively direct the halogenation and nitration steps. nih.gov Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability.

Organocatalysis: Exploring the use of small organic molecules as catalysts to avoid the use of potentially toxic and expensive metals.

Biocatalysis: Investigating the potential of enzymes to catalyze the specific halogenation and nitration of the tert-butylbenzene (B1681246) scaffold with high selectivity under mild conditions.

The development of cobalt-catalyzed cycloaddition reactions for the synthesis of polysubstituted benzenes offers a promising avenue for achieving high regioselectivity. acs.org Furthermore, understanding the directing effects of the tert-butyl, bromo, and chloro groups is critical for designing effective catalytic strategies. The bulky tert-butyl group, for instance, is known to hinder ortho-substitution, which can be leveraged to control the position of incoming substituents. libretexts.org

Advanced Computational Modeling for Predicting Complex Reaction Outcomes and Environmental Transformation

Computational chemistry and molecular modeling are powerful tools that can provide valuable insights into the reactivity and properties of molecules, thereby guiding experimental work. For a complex molecule like this compound, advanced computational modeling presents a significant opportunity to predict reaction outcomes and understand its environmental fate.

Future research in this domain should focus on:

Reaction Mechanism and Regioselectivity Prediction: Using quantum chemical calculations (e.g., Density Functional Theory - DFT) to model the reaction pathways for the synthesis of the target molecule. This can help in understanding the factors that control regioselectivity and in designing more efficient synthetic strategies.

Prediction of Physicochemical Properties: Employing Quantitative Structure-Property Relationship (QSPR) models to predict key properties such as solubility, vapor pressure, and partition coefficients, which are crucial for assessing its environmental distribution. nih.gov

Modeling Environmental Transformation: Developing computational models to predict the potential degradation pathways of the compound in various environmental compartments (air, water, soil). epa.gov This includes predicting the products of abiotic degradation processes like photolysis and hydrolysis, as well as biotic degradation by microorganisms. acs.org

The Chemical Transformation Simulator (CTS) developed by the EPA is an example of a tool that can be used to predict how organic chemicals will transform in environmental and biological systems. epa.gov Such predictive models are essential for proactive environmental risk assessment.

Elucidation of Complete Environmental Transformation Pathways for Comprehensive Risk Assessment

The presence of bromine, chlorine, and a nitro group on the benzene ring of this compound raises concerns about its potential persistence and toxicity in the environment. A critical open challenge is the complete elucidation of its environmental transformation pathways to enable a comprehensive risk assessment.